REACTION_CXSMILES
|
[F:1][C:2]1[CH:17]=[C:16]([N+:18]([O-])=O)[CH:15]=[CH:14][C:3]=1[O:4][C:5]1[CH:10]=[CH:9][N:8]=[C:7]2[CH:11]=[CH:12][NH:13][C:6]=12>CC(O)=O.[Fe]>[NH:13]1[C:6]2[C:7](=[N:8][CH:9]=[CH:10][C:5]=2[O:4][C:3]2[CH:14]=[CH:15][C:16]([NH2:18])=[CH:17][C:2]=2[F:1])[CH:11]=[CH:12]1
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred vigorously for 10 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
FILTRATION
|
Details
|
filtered through a Celite pad
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was partitioned between DCM and NaHCO3 saturated solution
|
Type
|
CUSTOM
|
Details
|
Phases were separated
|
Type
|
EXTRACTION
|
Details
|
extracted with DCM
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
N1C=CC2=NC=CC(=C21)OC2=C(C=C(C=C2)N)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 31 mg | |
YIELD: PERCENTYIELD | 99% | |
YIELD: CALCULATEDPERCENTYIELD | 98% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |